molecular formula C21H23IO12 B15130104 Methyl 3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate

Methyl 3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate

Cat. No.: B15130104
M. Wt: 594.3 g/mol
InChI Key: HHCLYQKBEARFJZ-UHFFFAOYSA-N
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Description

Methyl 3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and an iodophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Acetylation: Introduction of acetoxy groups through reactions with acetic anhydride in the presence of a catalyst.

    Iodination: Incorporation of the iodine atom using reagents such as iodine monochloride or iodine in the presence of an oxidizing agent.

    Esterification: Formation of the ester linkage by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy moiety, leading to the formation of iodinated quinones.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Iodinated quinones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted functional groups replacing the acetoxy groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, particularly in the development of iodinated compounds for medical imaging.

Industry:

    Material Science: Used in the development of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates. The iodophenoxy moiety can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the iodophenoxy moiety distinguishes Methyl 3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate from its analogs, imparting unique reactivity and potential applications in medical imaging and biochemical studies.

Properties

Molecular Formula

C21H23IO12

Molecular Weight

594.3 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate

InChI

InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3

InChI Key

HHCLYQKBEARFJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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